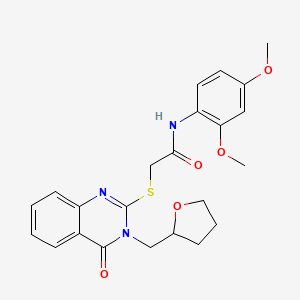

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

This compound belongs to the quinazolinone-thioacetamide class, characterized by a 3,4-dihydroquinazolin-4-one core modified with a thioether-linked acetamide moiety. Key structural features include:

- Acetamide substitution: A 2,4-dimethoxyphenyl group on the acetamide nitrogen, contributing electron-donating effects and influencing lipophilicity.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)quinazolin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S/c1-29-15-9-10-19(20(12-15)30-2)24-21(27)14-32-23-25-18-8-4-3-7-17(18)22(28)26(23)13-16-6-5-11-31-16/h3-4,7-10,12,16H,5-6,11,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMYOVYGXXORSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCCO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C23H25N3O5S with a molecular weight of 455.53 g/mol. The structure includes a quinazoline moiety which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Quinazoline derivatives are frequently studied for their anticancer potential. Research indicates that compounds with a quinazoline scaffold can inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. For example, studies have demonstrated that quinazoline-based compounds can effectively target the EGFR pathway in cancer cells . Although direct studies on this specific compound's anticancer effects are scarce, the established activity of related compounds supports further investigation.

The mechanism by which quinazoline derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For example, some derivatives act as inhibitors of kinases involved in cellular signaling pathways critical for tumor growth and survival. The presence of a thioacetamide group in our compound may enhance its ability to form covalent bonds with target proteins, potentially increasing its potency.

Case Studies

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The thioacetamide derivatives, including those similar to N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide, have shown promising results against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study demonstrated that thioacetamide derivatives exhibited enhanced antimicrobial activity when formulated as nanoparticles. The compound was tested against Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae. The results indicated that the compound could serve as a new lead candidate for antimicrobial drug development, especially when optimized through nanoformulation techniques .

Cancer Therapeutics

The quinazolinone framework present in this compound has been linked to anticancer properties. Compounds containing this structure have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies have shown that similar compounds exhibit significant cytotoxic activity against hormone receptor-positive breast cancer cell lines (MCF-7) and triple-negative breast cancer cell lines (MDA-MB-468). The assessment was conducted using the MTT assay, which measures cell viability and proliferation. The results indicated a dose-dependent response, suggesting that modifications to the quinazolinone structure could enhance its anticancer efficacy .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the quinazolinone ring can significantly influence its biological activity.

Table: Structure Activity Relationship Insights

Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

The quinazolinone ring’s position 3 substituent significantly modulates physicochemical and biological properties:

Acetamide Nitrogen Modifications

The acetamide’s N-aryl group influences steric and electronic profiles:

Comparative Reaction Efficiency :

Spectral and Physical Properties

- IR Spectroscopy: Thioamide C=S stretches appear at 1240–1258 cm⁻¹, while carbonyl (C=O) bands for quinazolinone are observed at 1660–1680 cm⁻¹ .

- ¹H NMR : Methoxy protons in the target compound resonate at δ 3.7–3.9 ppm, distinct from sulfamoyl (δ 7.5–8.0 ppm) or trifluoromethyl (δ 7.8–8.2 ppm) groups in analogs .

- Melting Points: Range from 170°C (N-ethylphenyl derivatives) to >300°C (hybrids with cyanopyridinone moieties) .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Answer:

Optimization requires multi-step protocols with precise control of reaction parameters. Key strategies include:

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane for thioamide linkage formation, as demonstrated in similar quinazolinone derivatives .

- Catalysts : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for efficient amide bond formation, as seen in analogous syntheses .

- Purification : Monitor reactions via thin-layer chromatography (TLC) and use recrystallization from methanol/acetone mixtures to isolate high-purity crystals .

- Temperature control : Maintain low temperatures (e.g., 273 K) during critical steps to minimize side reactions .

What analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., thioacetamide protons at δ 3.8–4.2 ppm) and aromatic substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and elemental composition, critical for verifying synthetic success .

- X-ray crystallography : For unambiguous structural determination, refine data using SHELX software, which is robust for small-molecule crystallography .

How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Answer:

SAR studies should systematically modify key regions:

- Core modifications : Replace the tetrahydrofuran-2-ylmethyl group with other alkyl/aryl groups to assess impact on target binding .

- Thioacetamide linkage : Test bioisosteric replacements (e.g., sulfonamide) to evaluate stability and activity .

- Biological assays : Use in vitro models (e.g., enzyme inhibition assays for kinase targets) paired with cytotoxicity profiling to identify selective analogs .

What advanced computational methods are recommended for analyzing crystallographic data?

Answer:

For high-resolution crystallography:

- Refinement : Use SHELXL for least-squares refinement, leveraging its ability to handle complex displacement parameters and hydrogen bonding networks .

- Validation : Cross-check with programs like PLATON to detect twinning or disorder, ensuring data integrity .

How should contradictory biological activity data across similar derivatives be resolved?

Answer:

Address discrepancies through:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed IC50 measurement protocols) to minimize variability .

- Structural validation : Confirm compound identity via NMR and crystallography to rule out synthetic impurities .

- Meta-analysis : Compare data across analogs (e.g., thienopyrimidine vs. triazolo derivatives) to identify substituent-specific trends .

What is the reactivity profile of the thioacetamide and quinazolinone moieties under physiological conditions?

Answer:

Key reactions include:

- Hydrolysis : The thioacetamide group may undergo enzymatic cleavage, as seen in related compounds, affecting bioavailability .

- Oxidation : The quinazolinone core is susceptible to oxidation at the 4-oxo position, requiring stability studies in buffer solutions at varying pH .

What methodologies are recommended for pharmacokinetic profiling?

Answer:

- ADMET assays : Use Caco-2 cell models for permeability and cytochrome P450 inhibition assays to predict metabolic stability .

- Plasma protein binding : Employ equilibrium dialysis to quantify binding affinity, critical for dose optimization .

How can reaction mechanisms for key synthetic steps (e.g., thioamide formation) be elucidated?

Answer:

- Isotopic labeling : Introduce deuterium at reactive sites (e.g., sulfur in thioacetamide) to track intermediates via MS .

- Computational modeling : Apply density functional theory (DFT) to map energy barriers and transition states for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.